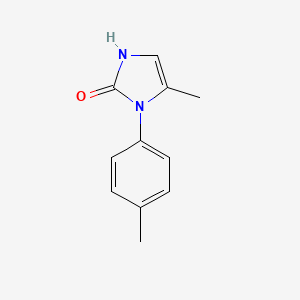
5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one
説明
5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that belongs to the class of imidazolones. This compound is characterized by the presence of an imidazolone ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features a methyl group and a 4-methylphenyl group attached to the imidazolone ring. This structural configuration imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-methylbenzylamine with methyl isocyanate in the presence of a base such as sodium hydroxide can lead to the formation of the desired imidazolone compound. The reaction typically requires refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imid
生物活性
5-Methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one, with the CAS number 14059-07-5, is a heterocyclic compound belonging to the imidazolone class. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry. The unique structural features of this compound, including an imidazolone ring and substituents such as a methyl group and a 4-methylphenyl group, contribute to its diverse interactions within biological systems.
The chemical properties of this compound are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=CC=C(C=C1)N2C(=CNC2=O)C |
| InChI Key | CGARJFOLRQLRIM-UHFFFAOYSA-N |
Biological Activity
Research indicates that this compound exhibits various biological activities:
Enzyme Interaction
This compound has been shown to interact with several enzymes, influencing biochemical pathways. For instance, it may act as an inhibitor or activator of specific enzymes involved in metabolic processes. Studies have demonstrated that related imidazolone derivatives can modulate enzymatic activity through competitive inhibition mechanisms .
Anticancer Activity
Recent studies have explored the anticancer potential of imidazolone derivatives. For example, compounds structurally similar to this compound have been tested for their ability to inhibit cancer cell proliferation. Case studies highlight that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for therapeutic development .
Neuropharmacological Effects
The neuropharmacological profile of imidazolone compounds has also been investigated. Some studies indicate that these compounds may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders. The modulation of serotonin and dopamine receptors is particularly noteworthy in this context .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that an imidazolone derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Enzyme Inhibition : Research conducted on enzyme assays revealed that the compound acts as a competitive inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to significant implications for drug-drug interactions in clinical settings .
- Neuroprotective Properties : A pharmacological evaluation indicated that related compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
特性
IUPAC Name |
4-methyl-3-(4-methylphenyl)-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-9(2)7-12-11(13)14/h3-7H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGARJFOLRQLRIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CNC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















